

Efficacy comparison between 3,4-Dichloro-3'-methylbenzophenone and similar compounds

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Compound of Interest

Compound Name: 3,4-Dichloro-3'-methylbenzophenone

Cat. No.: B1597049

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A Comparative Analysis of the Efficacy of Dichlorobenzophenone Derivatives

An Objective Guide for Researchers in Drug Discovery and Development

Introduction

Benzophenone and its derivatives represent a versatile class of compounds with a wide array of applications, from industrial photoinitiators to scaffolds for pharmacologically active agents. [1] The biological activities of these compounds are diverse, encompassing antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comparative overview of the efficacy of dichlorinated benzophenone derivatives, with a focus on publicly available data for compounds structurally related to **3,4-Dichloro-3'-methylbenzophenone**.

It is important to note that specific efficacy studies and detailed mechanistic data for **3,4-Dichloro-3'-methylbenzophenone** are not extensively available in the current public scientific literature. Therefore, this comparison leverages data from structurally similar dichlorobenzophenone analogs to provide insights into potential biological activities and guide future research.

Comparative Efficacy of Dichlorobenzophenone Analogs

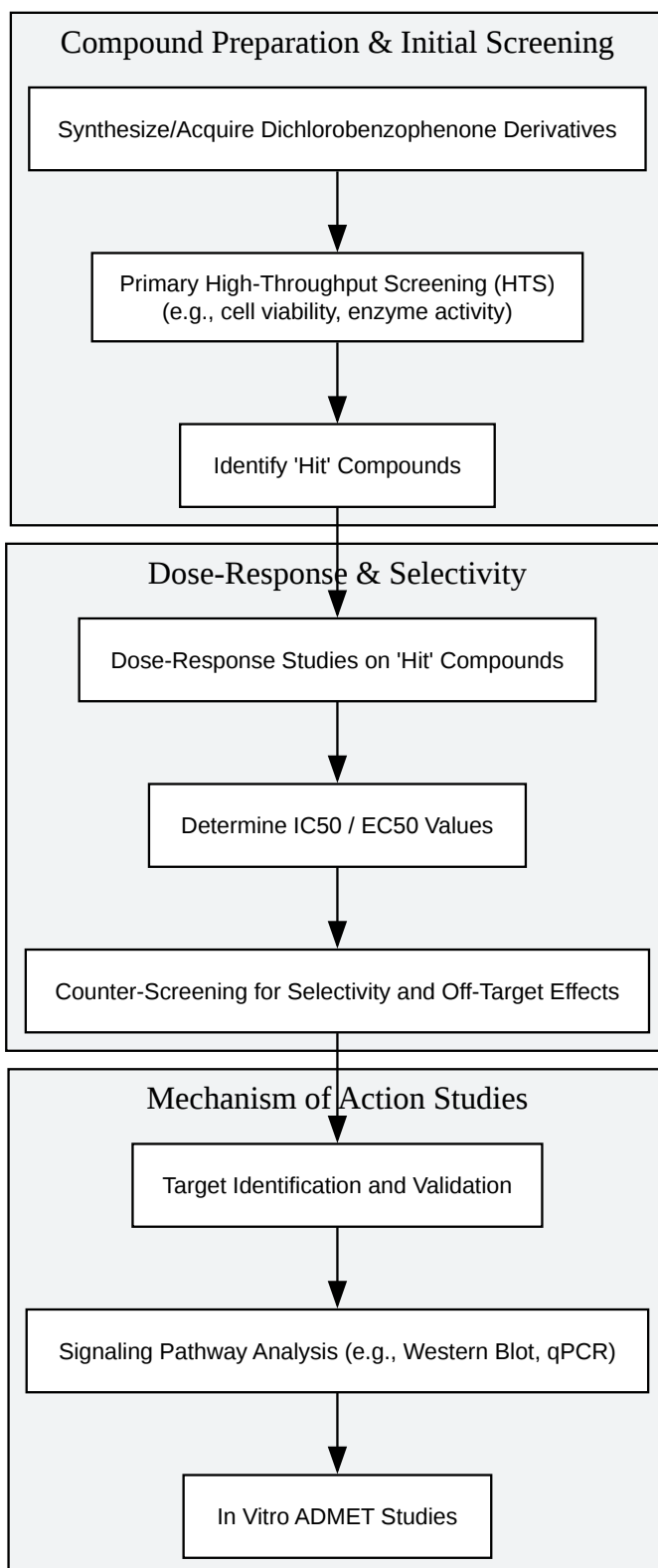
The biological efficacy of benzophenone derivatives is significantly influenced by the substitution patterns on their phenyl rings.^[1] Halogenation, in particular, can modulate the physicochemical properties and biological activity of these compounds. The following table summarizes the reported biological activities of two dichlorobenzophenone derivatives that are structurally related to **3,4-Dichloro-3'-methylbenzophenone**.

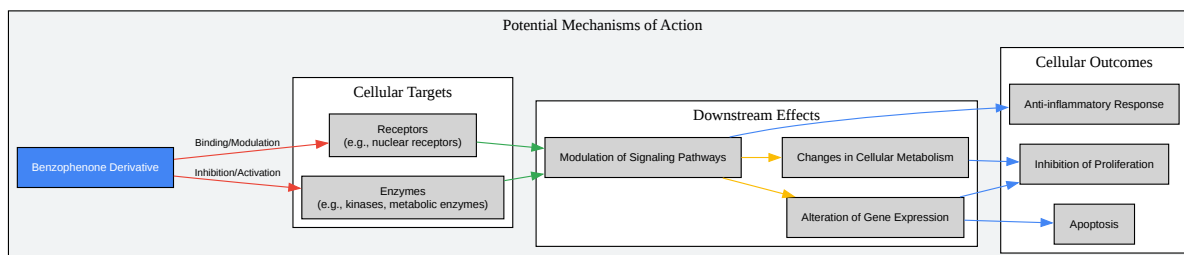
Compound	Chemical Structure	Reported Biological/Cellular Effects	Efficacy Data (EC50/LC50/IC50)	Reference
4,4'-Dichlorobenzophenone	<chem>(ClC6H4)2CO</chem>	Metabolite of DDT and dicofol. Exhibits toxicity to aquatic organisms.	EC50: 0.17 mg/L (Daphnia magna) LC50: 0.26 mg/L (Daphnia magna) EC50: 0.27 mg/L (Artemia salina)	[5][6]
3,4-Dichloro-4'-(methylthio)benzophenone (DCMB)	<chem>Cl2C6H3C(O)C6H4SCH3</chem>	Utilized as a photoinitiator. May act as an enzyme inhibitor and modulate cell signaling pathways, affecting gene expression and cellular metabolism.	Specific IC50/EC50 values for biological efficacy are not provided in the search results.	[7]

Experimental Protocols

Detailed experimental protocols for the efficacy testing of specific dichlorobenzophenone derivatives were not available in the searched literature. However, a general workflow for screening the biological activity of novel chemical compounds is presented below.

General Workflow for In Vitro Bioactivity Screening





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- 7. 3,4-Dichloro-4'-(methylthio)benzophenone | 73242-10-1 | Benchchem [benchchem.com]
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